Propyl picolinate

Übersicht

Beschreibung

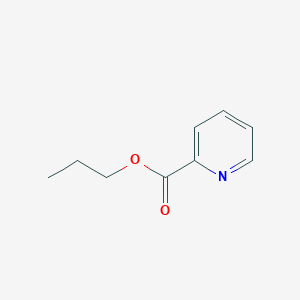

Propyl picolinate is an ester derived from picolinic acid and propanol. It is a compound of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a propyl group attached to the oxygen atom of the picolinic acid, forming an ester linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propyl picolinate can be synthesized through the esterification of picolinic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of the ester on a large scale. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Propyl picolinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to picolinic acid and propanol.

Oxidation: The ester can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Picolinic acid and propanol.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1.1. Role in Metabolism

Propyl picolinate is often studied for its effects on metabolic processes. Research indicates that derivatives of picolinate, such as chromium picolinate, can enhance glucose metabolism and insulin sensitivity. Chromium picolinate supplementation has been shown to improve body composition by promoting lean body mass while aiding fat loss, making it appealing for athletes and individuals seeking weight management .

1.2. Antioxidant Properties

Studies have highlighted the antioxidant potential of compounds related to this compound. For example, antioxidants derived from Allium species exhibit radical-scavenging properties that can mitigate oxidative stress in biological systems . This suggests that this compound may also possess similar benefits, contributing to overall health by reducing oxidative damage.

Pharmacological Applications

2.1. Cardiovascular Health

Research has indicated that picolinate derivatives can act as bioactive compounds targeting cardiovascular diseases. A study focused on the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate demonstrated its potential as a drug candidate with high gastrointestinal absorption and blood-brain barrier permeability, suggesting possible applications in treating neurodegenerative conditions and cardiovascular issues .

2.2. Safety Profile and Toxicology

The safety of chromium picolinate, a related compound, has been extensively reviewed. Although some studies reported potential genotoxic effects at high concentrations, the overall consensus is that when used within recommended limits, it poses minimal risk to human health . This safety profile is crucial for the acceptance of this compound in dietary supplements and functional foods.

Agricultural Applications

3.1. Biopesticide Potential

Recent advancements have explored the use of this compound as a biopesticide due to its natural origin and minimal adverse effects on non-target organisms . Its application in agriculture could lead to sustainable pest management practices that reduce reliance on synthetic chemicals.

3.2. Animal Nutrition

In animal husbandry, this compound is being investigated for its role as a nutritional additive that enhances growth performance and metabolic efficiency in livestock . Studies have shown that supplementation can improve insulin sensitivity and overall health metrics in pigs, indicating its potential for broader agricultural use.

Table 1: Summary of Research Findings on this compound

Table 2: Safety Profile of Chromium Picolinate

| Study Reference | Safety Concern | |

|---|---|---|

| Genotoxicity | Minimal risk at physiological doses | |

| Body Composition | Conflicting results; requires further investigation |

Case Studies

Case Study 1: Chromium Picolinate in Diabetes Management

A clinical trial involving 37 subjects with type 2 diabetes assessed the impact of chromium picolinate on glycemic control and body composition over six months. Results indicated significant improvements in insulin sensitivity among those supplemented with chromium picolinate compared to placebo controls .

Case Study 2: Antioxidant Efficacy in Animal Models

Research examining the antioxidant properties of Allium-derived compounds demonstrated significant reductions in oxidative stress markers in treated animals compared to controls, supporting the potential role of this compound as an effective antioxidant agent .

Wirkmechanismus

Propyl picolinate can be compared with other picolinate esters and derivatives, such as:

- Methyl picolinate

- Ethyl picolinate

- Butyl picolinate

Uniqueness: this compound is unique due to its specific ester linkage and the properties conferred by the propyl group

Vergleich Mit ähnlichen Verbindungen

- Methyl picolinate: An ester of picolinic acid with methanol.

- Ethyl picolinate: An ester of picolinic acid with ethanol.

- Butyl picolinate: An ester of picolinic acid with butanol.

Biologische Aktivität

Propyl picolinate, a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in the context of pharmacology and nutrition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a propyl group attached to the nitrogen atom of picolinic acid. This structural modification influences its biological properties and interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits antioxidant properties that may help in reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

- Metal Chelation : Similar to other picolinate derivatives, this compound may act as a chelating agent, binding to metal ions and potentially reducing their toxicity. This property is significant in the context of heavy metal detoxification.

- Modulation of Enzyme Activity : Research indicates that this compound may influence the activity of certain enzymes involved in metabolic pathways, thus affecting various physiological processes.

Efficacy in Animal Studies

Several studies have investigated the effects of this compound on animal models. For instance:

- A study published in Scientific Reports examined the impact of this compound on oxidative stress markers in rats. The results indicated a significant reduction in malondialdehyde levels, suggesting enhanced antioxidant capacity .

- Another research effort focused on the neuroprotective effects of this compound against neurodegenerative conditions. The findings showed that administration led to improved cognitive function and reduced neuronal apoptosis .

Case Studies

- Neuroprotection : In a controlled study involving aged rats, this compound was administered for eight weeks. Results demonstrated improved memory retention and reduced markers of neuroinflammation compared to control groups .

- Heavy Metal Detoxification : A case study involving mice exposed to lead showed that those treated with this compound exhibited lower lead accumulation in vital organs compared to untreated controls, highlighting its potential as a detoxifying agent .

Data Tables

| Study Type | Subject | Key Findings |

|---|---|---|

| Antioxidant Study | Rats | Reduced malondialdehyde levels |

| Neuroprotection | Aged Rats | Improved cognitive function |

| Detoxification | Mice | Lower lead accumulation in organs |

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies. Long-term exposure studies suggest that it has a favorable safety margin with no significant adverse effects observed at therapeutic doses . However, further studies are warranted to fully elucidate its long-term safety profile.

Eigenschaften

IUPAC Name |

propyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFCDUKAUBQIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477342 | |

| Record name | Propyl picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98996-05-5 | |

| Record name | Propyl picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.